2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol
CAS No.:
Cat. No.: VC17846765
Molecular Formula: C8H10N4OS
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4OS |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | 2-[5-amino-3-(1,3-thiazol-5-yl)pyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C8H10N4OS/c9-8-3-6(7-4-10-5-14-7)11-12(8)1-2-13/h3-5,13H,1-2,9H2 |
| Standard InChI Key | CMBJYJPRROWYOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1C2=CN=CS2)CCO)N |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s structure comprises three distinct functional regions:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with a 2-hydroxyethyl group (-CH₂CH₂OH), while the 3- and 5-positions host a thiazole ring and an amino group (-NH₂), respectively .
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Thiazole substituent: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, contributing to electron-deficient characteristics that enhance molecular reactivity .
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Hydroxyl-ethyl chain: A polar side chain that improves aqueous solubility and facilitates hydrogen bonding with biological targets .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₄OS | |
| Molecular Weight | 210.26 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coeff.) | Estimated: 0.85 (Predicted) |
The absence of experimental data for melting/boiling points underscores the need for further characterization. Computational models predict moderate lipophilicity (LogP ≈ 0.85), suggesting balanced solubility in polar and nonpolar media .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing this compound:
Hydrazine Cyclization Pathway
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Step 1: Condensation of thiazole-5-carbaldehyde with hydrazine hydrate forms a hydrazone intermediate.
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Step 2: Cyclization with ethyl 3-aminocrotonate under acidic conditions yields the pyrazole-thiazole scaffold.
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Step 3: Hydroxyl group introduction via nucleophilic substitution of a bromoethyl intermediate with aqueous NaOH .
Click Chemistry Approach
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl-thiazole derivative and an azido-ethanol precursor could construct the pyrazole ring regioselectively .
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at the pyrazole 3- and 5-positions requires careful control of reaction temperature and catalyst loading.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from by-products like unreacted hydrazines .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR: Signals at δ 162.1 (C=O, thiazole), 148.9 (pyrazole-C3), and 61.8 (-CH₂OH) confirm the structure .
Mass Spectrometry
Infrared Spectroscopy
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Strong absorptions at 3350 cm⁻¹ (-NH₂ stretch) and 1050 cm⁻¹ (C-O-H bend) validate functional groups .
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
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Target Identification: Use CRISPR-Cas9 screening to map cellular targets.
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Derivatization: Explore acylated or sulfonated analogs to enhance potency.
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